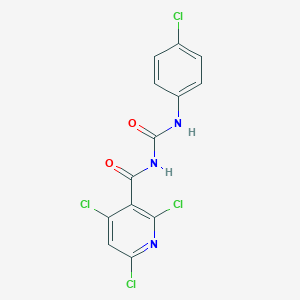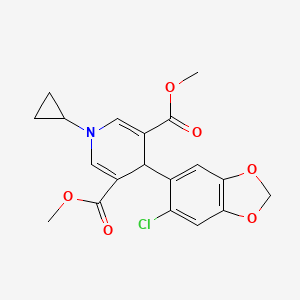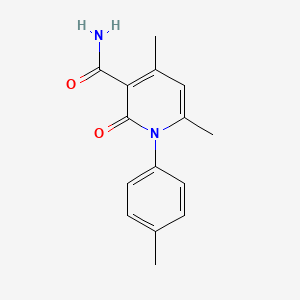![molecular formula C21H15ClN2O2S B5385971 5-{(Z)-1-[5-(2-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-(3-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE](/img/structure/B5385971.png)
5-{(Z)-1-[5-(2-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-(3-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-{(Z)-1-[5-(2-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-(3-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a complex organic molecule that features a combination of aromatic rings, a furan ring, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(Z)-1-[5-(2-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-(3-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE typically involves multi-step organic reactions. One common method involves the condensation of 5-(2-chlorophenyl)-2-furaldehyde with 3-(3-methylphenyl)-2-thioxo-1,2-dihydroimidazole-4-one under basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-{(Z)-1-[5-(2-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-(3-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazole ring or the furan ring.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using
Properties
IUPAC Name |
(5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-3-(3-methylphenyl)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O2S/c1-13-5-4-6-14(11-13)24-20(25)18(23-21(24)27)12-15-9-10-19(26-15)16-7-2-3-8-17(16)22/h2-12H,1H3,(H,23,27)/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSUNMDDIFGOGE-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4Cl)/NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(3-fluorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5385889.png)
![(2,3-difluoro-6-methoxybenzyl)methyl[(3-phenyl-5-isoxazolyl)methyl]amine](/img/structure/B5385893.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-(ethylsulfonyl)piperazine](/img/structure/B5385897.png)
![3-(4-methoxyphenyl)-2,5,6-trimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5385898.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[2-oxo-2-(1-piperidinyl)ethyl]-1,4-diazepane](/img/structure/B5385899.png)

![N-cyclohexyl-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5385903.png)

![N-cyclohexyl-N'-[2-(1-methyl-5-nitro-1H-benzimidazol-2-yl)ethyl]urea](/img/structure/B5385921.png)
![6-{2-[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5385931.png)
![2-(3-methylphenyl)-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide](/img/structure/B5385936.png)

![2-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE](/img/structure/B5385954.png)
![(2E)-3-[4-(butan-2-yloxy)-3-chloro-5-methoxyphenyl]-2-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B5385976.png)
